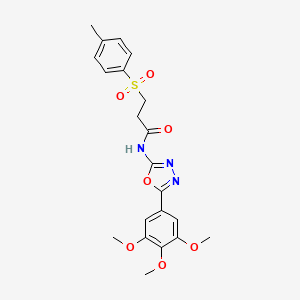

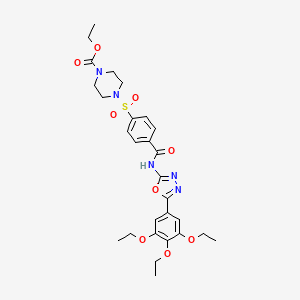

3-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic compound that has been the subject of scientific research in recent years. This compound has shown potential in various applications, including in the field of medicine, due to its unique chemical properties. In

科学的研究の応用

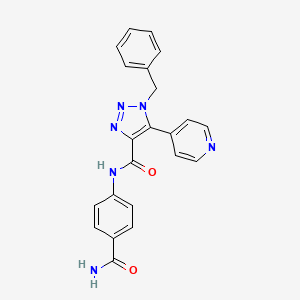

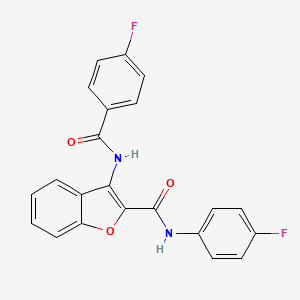

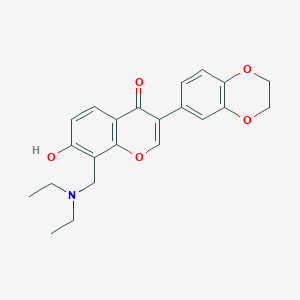

Antibacterial Agents : A study by Sattar et al. (2020) reported the synthesis of propanamide compounds with tosyl, piperidine, and 1,3,4-oxadiazole functionalities. These compounds, including variants similar to the one , exhibited potent antibacterial properties against five bacterial strains, suggesting their potential application as antibacterial agents (Sattar et al., 2020).

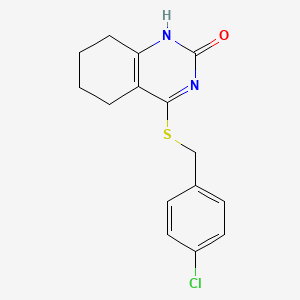

Antitumor Activity : Another study by Al-Suwaidan et al. (2016) synthesized and evaluated 3-benzyl-substituted-4(3H)-quinazolinones, including compounds with structures similar to 3-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide, for their in vitro antitumor activity. Some compounds exhibited significant broad-spectrum antitumor activity, indicating their potential use in cancer treatment (Al-Suwaidan et al., 2016).

Urease Inhibitors : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides and evaluated them as urease inhibitors. These compounds, closely related to the subject compound, were found to be potent inhibitors of urease enzyme, suggesting potential therapeutic applications in drug design programs (Nazir et al., 2018).

Alzheimer’s Disease Treatment : Rehman et al. (2018) synthesized new N-substituted derivatives of a compound structurally related to the query compound, aiming to evaluate them as drug candidates for Alzheimer's disease. The compounds were screened for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease treatment (Rehman et al., 2018).

Cholinesterase Inhibition : A study by Pflégr et al. (2022) involved the synthesis of 5-aryl-1,3,4-oxadiazoles, which are similar to the compound , and evaluated them for inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are targets for treating conditions like dementia and myasthenia gravis (Pflégr et al., 2022).

Herbicidal Activity : Liu et al. (2008) synthesized a compound, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, and found it to be effective in herbicidal activity. This study indicates the potential use of similar compounds in agricultural applications (Liu et al., 2008).

作用機序

Target of Action

The primary target of this compound is microtubules . Microtubules are cytoskeleton filaments made up of αβ-tubulin heterodimers arranged in a head-to-tail fashion . They play an integral role in mitotic spindle formation during cell division .

Mode of Action

This compound acts as a microtubule destabilizer . It interacts with the αβ-tubulin dimer at the colchicine binding site (CBS) and destabilizes microtubules . The CBS is characterized by S9 (VAL351–CYS356) and S8 (LEU313–ARG320) sheets, H7 (TYR224–ARG243) and H8 (LEU252–VAL260) helices, and T7 loop (PHE244–ASP251) of the β-tubulin, and αT5 loop (αPRO173–αVAL180) of the α-tubulin .

Biochemical Pathways

The compound disrupts the microtubule dynamics , causing mitotic arrest of rapidly dividing cancer cells and apoptosis-driven cancer cell death . This disruption of microtubule dynamics affects the equilibrium in the cell, which is maintained by the dynamics of polymerization and/or depolymerization .

Result of Action

The compound’s action results in the destabilization of microtubules , leading to mitotic arrest and apoptosis in rapidly dividing cancer cells . This can inhibit the growth and prognosis of cancer cells via a holistic approach .

特性

IUPAC Name |

3-(4-methylphenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7S/c1-13-5-7-15(8-6-13)32(26,27)10-9-18(25)22-21-24-23-20(31-21)14-11-16(28-2)19(30-4)17(12-14)29-3/h5-8,11-12H,9-10H2,1-4H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVOLSBZPJBORP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2833811.png)

![3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2833815.png)

![7-butyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833818.png)

![7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone](/img/structure/B2833820.png)

![N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2833822.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2833823.png)